molecular formula C23H31N3O B2525421 1-(1-苄基哌啶-4-基)-4-(2-甲氧基苯基)哌嗪 CAS No. 415967-82-7

1-(1-苄基哌啶-4-基)-4-(2-甲氧基苯基)哌嗪

货号 B2525421
CAS 编号: 415967-82-7
分子量: 365.521
InChI 键: MMFLVFDGUHOEBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine" is a synthetic molecule that is structurally related to a class of compounds known as arylpiperazines. Arylpiperazines are a significant class of compounds due to their wide range of biological activities and their potential therapeutic applications in treating various central nervous system disorders. These compounds often target neurotransmitter receptors such as serotonin (5-HT) and dopamine (D) receptors, which are implicated in numerous physiological and pathological processes .

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves the creation of a piperazine backbone substituted with various aromatic and alkyl groups. In the context of the provided papers, similar compounds have been synthesized by introducing different functional groups such as benzotriazole , benzamide , and dihydronaphthalene to the piperazine structure. These modifications are designed to explore the structure-activity relationships (SAR) and to enhance the affinity and selectivity for specific neurotransmitter receptors. The synthesis process often requires multiple steps, including the formation of intermediates and the use of specific reagents to achieve the desired substitution patterns.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is crucial in determining their receptor binding affinity and selectivity. The presence of methoxyphenyl groups is a common feature in these molecules, which contributes to their interaction with neurotransmitter receptors . The structural analysis often involves computational methods such as molecular docking and molecular dynamics simulations to predict the binding modes and stability of the interactions between the compound and the receptor . X-ray crystallography can also be used to determine the absolute configuration of the molecule and to understand its stereochemistry .

Chemical Reactions Analysis

Arylpiperazines can undergo various chemical reactions depending on their substituents. The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the nucleophilicity or electrophilicity of the molecule. For instance, the introduction of a benzotriazole moiety can enhance the molecule's affinity for certain receptors due to its electron-withdrawing nature . The chemical reactions involved in the synthesis and modification of arylpiperazines are typically carried out under controlled conditions to achieve the desired selectivity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives, such as solubility, melting point, and stability, are important for their pharmacokinetic profile and therapeutic potential. These properties can be influenced by the molecular structure and the nature of the substituents. For example, the introduction of bulky groups can affect the lipophilicity of the compound, which in turn can influence its ability to cross the blood-brain barrier . Spectroscopic methods, such as NMR and mass spectrometry, are commonly used to characterize these compounds and confirm their purity and identity.

科学研究应用

中枢神经系统药物

1-(1-苄基哌啶-4-基)-4-(2-甲氧基苯基)哌嗪及其类似物已被研究作为中枢神经系统药物的潜在候选。研究表明,某些哌嗪衍生物可以作为强效的前后突触5-HT1A受体拮抗剂,尽管不具有对5-HT1A与α1受体的选择性(Mokrosz et al., 1994)

哌嗪衍生物的生物活性

新的曼尼希碱,包括1-(2-甲氧基苯基)哌嗪衍生物,已被合成并评估其对细胞毒性/抗癌和CA抑制作用。一些衍生物在对人碳酸酐酶I和II的抑制实验中表现出高效力(Gul et al., 2019)

子宫收缩抑制活性

对化合物3-苄胺基-1-(4-(2-甲氧基苯基)哌嗪-1-基)-丙基-2-异丙基羧酰胺(BPC)的研究显示,在非孕大鼠的子宫平滑肌中显著抑制催产素和乙酰胆碱诱导的收缩,表明具有潜在的子宫收缩抑制活性(Lucky & Omonkhelin, 2009)

多巴胺受体配体

涉及合成1-(2-甲氧基苯基)哌嗪衍生物的研究旨在将它们用作映射多巴胺D2受体的探针。在这些化合物中,一些在体外竞争性位点置换实验中显示出对D2受体的显著亲和力(Penjišević等,2016)

5-HT1A/D-2活性

含有端部二氢萘烯片段的芳基哌嗪显示出混合的5-羟色胺和多巴胺活性。一些化合物表现出对5-HT1A的高纳摩尔亲和力和对D-2受体的中等亲和力(Perrone et al., 1994)

5-HT1A受体的荧光配体

合成了含有环境敏感荧光基团的长链1-(2-甲氧基苯基)哌嗪衍生物。它们显示出高的5-HT1A受体亲和力和有前景的荧光性能,这对于在细胞中可视化这些受体可能是有用的(Lacivita et al., 2009)

用于5-HT1AR成像的PET放射配体

开发了碳-11标记的芳基哌嗪硫代烷基衍生物,用于成像5-HT1A受体的PET放射配体。这些化合物通过其放射化学产率、纯度和比活性进行了表征(Gao et al., 2012)

双重作用抗抑郁药

合成了新的3-[4-(芳基)哌嗪-1-基]-1-(苯并[b]噻吩-3-基)丙烷衍生物,具有对5-HT1A血清素受体和血清素转运体的双重活性,表明它们作为抗抑郁药物的潜力(Martínez等,2001)

抗骨癌活性和分子对接

合成了含有1-(2-甲氧基苯基)哌嗪基团的杂环化合物,并评估了其抗骨癌活性。进行了分子对接研究以探讨其潜在的抗病毒活性(Lv et al., 2019)

高亲和力5-HT1A血清素配体

开发了一系列4-取代的1-芳基哌嗪,包括具有2-甲氧基苯基成分的化合物,以实现对5-HT1A血清素受体的高亲和力。该系列中的一些化合物显示出对这些受体的显著亲和力(Glennon et al., 1988)

属性

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-27-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-24(14-12-21)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFLVFDGUHOEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (21.2 g) was added portionwise to a stirred solution of 1-(2-methoxyphenyl)piperazine (commercially available, 19.23 g) and 1-benzyl-4-piperidone (commercially available, 18.93 g) in CH2Cl2 (300 mL) at room temperature, followed by glacial acetic acid (6 mL). The resulting mixture was stirred at room temperature for 24 hours. The reaction was made basic by careful addition of saturated aqueous NaHCO3. The organic layer was separated, washed with brine, dried over anhydrous MgSO4, filtered and concentrated on a rotary evaporator to give the desired product (20.65 g) as an off-white solid which was used without further purification. The compound was characterized as the dihydrochloride salt, which was formed by dissolving the free base in ethanol and treating it with an excess of 1 N HCl/Et2O to give a white solid, which was collected by vacuum filtration, washed with Et2O and dried in vacuo; MP. 238-242° C.; MS (ES) m/z (relative intensity) 366 (M+H)+ (100).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。